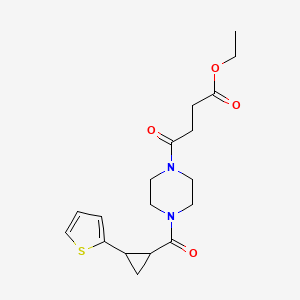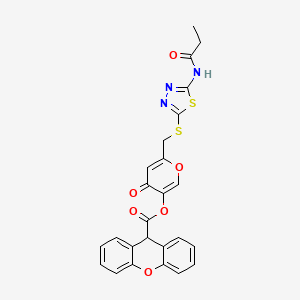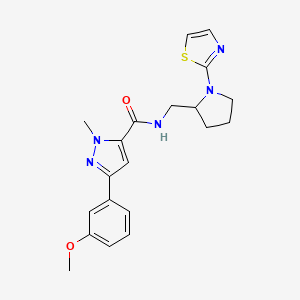
3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been involved in the synthesis of new chemical structures, particularly in the creation of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These structures were analyzed using various spectral data like IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
- Compounds related to the mentioned pyrazole derivative have been investigated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into potential cancer therapeutic applications (Hassan, Hafez, & Osman, 2014).
X-ray Crystal Structure and Theoretical Studies
- The compound has been studied for its structural aspects using X-ray crystallography, revealing intricate details like dihedral angles and hydrogen bond interactions. Additionally, theoretical studies like Density Functional Theory (DFT) calculations were conducted to explore the molecular geometries and electronic structures (Kumara et al., 2018).
Schiff Bases and Pyrazolo[1,5-a]Pyrimidines
- Research on similar pyrazole derivatives has led to the synthesis of Schiff bases and pyrazolo[1,5-a]pyrimidines, which were then evaluated for their cytotoxicity against various human cancer cell lines. This indicates the compound's relevance in developing potential anticancer agents (Hassan et al., 2015).
Analgesic and Anti-inflammatory Activities
- Related compounds have been synthesized and screened for their analgesic and anti-inflammatory activities, showcasing the potential for developing new pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
- Derivatives of pyrazole compounds, including those similar to the one , have been investigated as potential corrosion inhibitors for metals like steel. This indicates a possible application in industrial and engineering contexts (Chaitra, Mohana, & Tandon, 2016).
Molecular Interaction Studies
- Studies on similar compounds have delved into their molecular interactions, such as in the context of CB1 cannabinoid receptor antagonism. This suggests potential applications in understanding receptor-ligand interactions and drug discovery (Shim et al., 2002).
Synthesis of Novel Benzimidazole Derivatives
- Research has also involved the creation of novel benzimidazole derivatives as inhibitors for specific kinase enzymes, indicating the compound's relevance in the development of targeted therapeutic agents (Degorce et al., 2016).
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-24-18(12-17(23-24)14-5-3-7-16(11-14)27-2)19(26)22-13-15-6-4-9-25(15)20-21-8-10-28-20/h3,5,7-8,10-12,15H,4,6,9,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWGHXMRCGNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
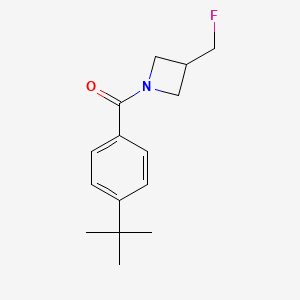
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2685685.png)
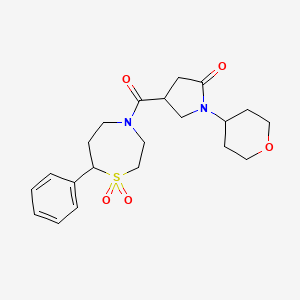
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)

![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)



